2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
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Overview
Description
2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a benzamide group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves the coupling of 2-aminobenzamide with 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-phenylbenzamide
- 4-[(E)-Phenyldiazenyl]aniline
- N-Phenylbenzamide
Uniqueness
2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of both amino and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
921754-16-7 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-amino-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H16N4O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,20H2,(H,21,24) |
InChI Key |
JTOQINQWHXJTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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